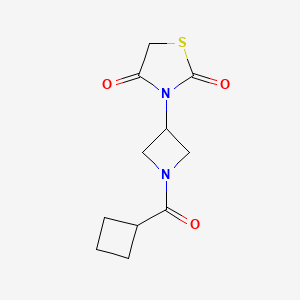![molecular formula C22H20ClN5O2S B2745140 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-44-2](/img/structure/B2745140.png)
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an oxalamide group, a thiazole group, and a triazole group. These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple heterocyclic rings. The electronic properties of the molecule will be heavily influenced by these rings and the electron-withdrawing chloro and methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. It is likely to be solid at room temperature and may have interesting optical or electronic properties due to its conjugated system .Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated compounds with thiazole and triazole components for their anticancer activity. For instance, compounds incorporating thiazolo[3,2-b][1,2,4]triazole units have demonstrated potential as anticancer agents against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The synthesized compounds showed varying degrees of efficacy, with some displaying significant inhibition of tumor cell growth (Lesyk et al., 2007).
Antimicrobial and Antifungal Activity
Compounds featuring thiazole and triazole rings have also been investigated for their antimicrobial and antifungal properties. For example, derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and tested against various bacterial and fungal strains, showing marked inhibition similar to standard drugs. This suggests their potential application in treating infectious diseases (Swamy et al., 2006).
Antiallergy Agents
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives has uncovered their significant antiallergy potential. These compounds were found to be more potent than disodium cromoglycate, a commonly used antiallergy drug, in animal models. This finding opens the door to developing new therapeutic agents for allergy management (Hargrave et al., 1983).
Antioxidant Properties
The antioxidant capabilities of certain thiazolo[3,2-b]-1,2,4-triazoles have been evaluated in the context of preventing ethanol-induced oxidative stress in animal models. Some derivatives were effective in ameliorating peroxidative injury, suggesting their utility in managing oxidative stress-related conditions (Aktay et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-5-3-6-15(11-13)19-26-22-28(27-19)16(12-31-22)9-10-24-20(29)21(30)25-18-8-4-7-17(23)14(18)2/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSTWHQJKRESTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

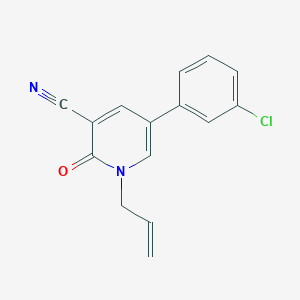
![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)


![2-ethoxy-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745067.png)
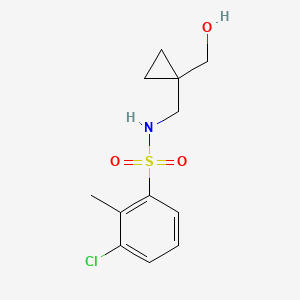


![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride](/img/structure/B2745073.png)
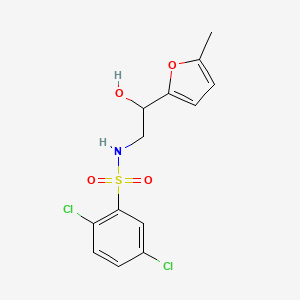
![7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B2745075.png)
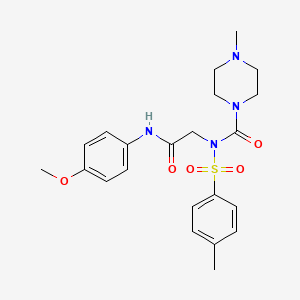
![2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2745078.png)
